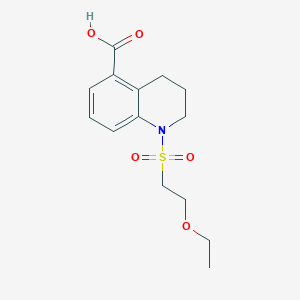

1-(2-ethoxyethylsulfonyl)-3,4-dihydro-2H-quinoline-5-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(2-ethoxyethylsulfonyl)-3,4-dihydro-2H-quinoline-5-carboxylic acid, also known as EEDQ, is a commonly used reagent in biochemistry and molecular biology. It is a sulfonamide compound that is used to crosslink proteins and other biomolecules. EEDQ is a versatile reagent that has been used in various research applications, including protein-protein interaction studies, enzyme assays, and the preparation of immunogens.

Mechanism of Action

1-(2-ethoxyethylsulfonyl)-3,4-dihydro-2H-quinoline-5-carboxylic acid is a sulfonamide compound that reacts with primary amines on proteins and other biomolecules to form stable covalent bonds. The reaction occurs through the formation of a reactive intermediate that can react with neighboring nucleophiles, resulting in the crosslinking of biomolecules.

Biochemical and Physiological Effects:

1-(2-ethoxyethylsulfonyl)-3,4-dihydro-2H-quinoline-5-carboxylic acid has been shown to have minimal effects on the biochemical and physiological properties of proteins and other biomolecules. It has been used in various studies to investigate protein-protein interactions and enzyme activity without affecting the function of the biomolecules.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(2-ethoxyethylsulfonyl)-3,4-dihydro-2H-quinoline-5-carboxylic acid is its ability to crosslink proteins and other biomolecules without affecting their biochemical and physiological properties. It is also a versatile reagent that can be used in various research applications. However, one limitation of 1-(2-ethoxyethylsulfonyl)-3,4-dihydro-2H-quinoline-5-carboxylic acid is its potential for nonspecific crosslinking, which can result in the formation of unwanted protein complexes. Additionally, 1-(2-ethoxyethylsulfonyl)-3,4-dihydro-2H-quinoline-5-carboxylic acid can be expensive and difficult to work with, requiring careful handling and storage.

Future Directions

There are several potential future directions for the use of 1-(2-ethoxyethylsulfonyl)-3,4-dihydro-2H-quinoline-5-carboxylic acid in scientific research. One area of interest is the development of new methods for the selective crosslinking of specific protein complexes. This could involve the use of modified 1-(2-ethoxyethylsulfonyl)-3,4-dihydro-2H-quinoline-5-carboxylic acid analogs or the development of new crosslinking strategies. Another potential direction is the use of 1-(2-ethoxyethylsulfonyl)-3,4-dihydro-2H-quinoline-5-carboxylic acid in the study of protein conformational changes and the identification of protein binding sites. This could involve the development of new methods for the analysis of crosslinked protein complexes or the use of 1-(2-ethoxyethylsulfonyl)-3,4-dihydro-2H-quinoline-5-carboxylic acid in combination with other techniques, such as mass spectrometry.

Synthesis Methods

1-(2-ethoxyethylsulfonyl)-3,4-dihydro-2H-quinoline-5-carboxylic acid can be synthesized through a multistep process involving the reaction of ethyl 2-chloroacetate with 2-aminobenzenesulfonamide to form ethyl 2-(2-aminobenzenesulfonamido)acetate. This intermediate is then reacted with sodium methoxide to form 2-(2-aminobenzenesulfonamido)acetic acid, which is subsequently cyclized with acetic anhydride to form 1-(2-ethoxyethylsulfonyl)-3,4-dihydro-2H-quinoline-5-carboxylic acid.

Scientific Research Applications

1-(2-ethoxyethylsulfonyl)-3,4-dihydro-2H-quinoline-5-carboxylic acid is commonly used in scientific research for its ability to crosslink proteins and other biomolecules. It has been used in various applications, including protein-protein interaction studies, enzyme assays, and the preparation of immunogens. 1-(2-ethoxyethylsulfonyl)-3,4-dihydro-2H-quinoline-5-carboxylic acid has also been used in the study of protein conformational changes and the identification of protein binding sites.

properties

IUPAC Name |

1-(2-ethoxyethylsulfonyl)-3,4-dihydro-2H-quinoline-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO5S/c1-2-20-9-10-21(18,19)15-8-4-6-11-12(14(16)17)5-3-7-13(11)15/h3,5,7H,2,4,6,8-10H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDZQNJBMPQAJKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCS(=O)(=O)N1CCCC2=C(C=CC=C21)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2,2-Dimethylpyrrolidine-1-carbonyl)amino]propanoic acid](/img/structure/B7569667.png)

![3-[[(2,2-Dimethylpyrrolidine-1-carbonyl)amino]methyl]benzoic acid](/img/structure/B7569675.png)

![N-(3-aminobutyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7569677.png)

![1-[3-(Aminomethyl)phenyl]-3-(4-nitrophenyl)urea](/img/structure/B7569681.png)

![3-(3H-imidazo[4,5-c]pyridin-2-yl)pyrazin-2-amine](/img/structure/B7569682.png)

![1-[1-(3,5-Dimethylpiperidin-1-yl)sulfonylpiperidin-2-yl]ethanamine](/img/structure/B7569686.png)

![[2-(1-Aminoethyl)piperidin-1-yl]-pyridin-2-ylmethanone](/img/structure/B7569688.png)

![(E)-1-[2-(1-aminoethyl)piperidin-1-yl]-3-(4-fluorophenyl)prop-2-en-1-one](/img/structure/B7569695.png)

![1-[(2-Chlorophenyl)methyl]-4-pyrrolidin-2-ylpiperidine](/img/structure/B7569710.png)

![3-[(4-Pyrrolidin-2-ylpiperidin-1-yl)methyl]pyridine](/img/structure/B7569720.png)

![5-(2-Hydroxybutyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7569765.png)

![2-Methyl-5-[(oxolan-2-ylmethylsulfonylamino)methyl]furan-3-carboxylic acid](/img/structure/B7569773.png)